molecular formula C15H18F2N6O7S2 B131810 Flomoxef CAS No. 99665-00-6

Flomoxef

Cat. No. B131810
CAS RN: 99665-00-6
M. Wt: 496.5 g/mol
InChI Key: UHRBTBZOWWGKMK-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flomoxef is a fourth-generation cephem antibiotic with broad-spectrum activity, particularly noted for its effectiveness against both gram-negative and gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is characterized by high plasma levels relative to dosage, good transfer to various body fluids and tissues, and a plasma half-life of about 50 minutes. The majority of flomoxef is excreted unchanged in the urine, with 85% being eliminated within 6 hours. Clinical trials have demonstrated high efficacy rates, with good to excellent responses in the majority of cases treated for various infections .

Synthesis Analysis

The synthesis of flomoxef involves the creation of an oxacephem structure, which is a subclass of cephalosporins. The specific synthesis process is not detailed in the provided papers, but it is known that flomoxef, like other cephalosporins, is derived from the fungus Cephalosporium acremonium and involves complex chemical reactions to produce the active drug substance [General Knowledge].

Molecular Structure Analysis

Flomoxef's molecular structure includes an oxacephem core, which is similar to the cephalosporin core but with an oxygen atom replacing the sulfur atom. This structural difference contributes to its unique antibacterial properties. The presence of a hydroxyethyl group in the molecule distinguishes it from other cephalosporins and may be responsible for its reduced effect on vitamin K metabolism compared to other drugs in its class .

Chemical Reactions Analysis

Flomoxef's chemical reactions in the body include its interaction with penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. By binding to these proteins, flomoxef inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. It induces the smallest amount of PBP-2' among all cephems, which is significant in controlling the increase of MRSA . Additionally, flomoxef does not significantly affect blood coagulation or alcohol metabolism, which is an advantage over some other cephalosporins .

Physical and Chemical Properties Analysis

Flomoxef's physical and chemical properties include its stability in the presence of beta-lactamases, enzymes produced by bacteria that can inactivate many antibiotics. It has shown excellent in vitro activity against a wide range of clinically important gram-positive and gram-negative pathogens, including those causing community- and hospital-associated infections . The pharmacokinetics of flomoxef indicate that it is mainly excreted through the kidneys, and dosage adjustments are necessary for patients with renal insufficiency . It has also been shown to penetrate well into prostate tissue, which is relevant for treating bacterial prostatitis .

Relevant Case Studies

Clinical trials and case studies have demonstrated the efficacy of flomoxef in treating a variety of infections. A randomized controlled clinical study compared flomoxef to cefmetazole in the treatment of respiratory tract infections (RTI), urinary tract infections (UTI), obstetric and gynecological infections, and surgical infections. The study found that flomoxef had a higher cure rate and bacterial clearance rate than cefmetazole, with no significant difference in adverse drug reactions . Another study highlighted flomoxef's excellent activity against ESBL-producing E. coli both in vitro and in vivo, using a murine thigh infection model .

Scientific Research Applications

Pharmacokinetics and Dosing Considerations

Flomoxef is effectively used in treating bacterial prostatitis, showcasing rapid penetration into prostate tissue. This antibiotic demonstrates dose linearity in prostatic pharmacokinetics, ensuring efficient drug delivery to the prostate. Such pharmacokinetic properties are crucial for rationalizing and optimizing dosing regimens for prostatitis, particularly in achieving desired pharmacodynamic targets (Nakamura et al., 2019).

Clinical Efficacy Against Enterobacteriaceae

Flomoxef's efficacy in treating Enterobacteriaceae bacteremia is notable, with lower mortality rates observed in patients when flomoxef minimum inhibitory concentrations (MICs) are ≤1 mg/L. This highlights the importance of choosing appropriate flomoxef dosages based on MICs to maximize clinical outcomes (Lee et al., 2018).

Genetic Resistance Development

The development of resistance to flomoxef and collateral ertapenem resistance in a Klebsiella pneumoniae isolate post-flomoxef exposure underscores the dynamic interaction between antibiotic use and genetic resistance mechanisms in pathogens. This resistance emergence provides insights into the adaptive capabilities of bacteria under antibiotic pressure (Lee et al., 2007).

Broad-Spectrum Antibacterial Activity

Flomoxef exhibits excellent in vitro activity against a wide range of pathogens, including gram-positive and gram-negative bacteria. Its efficacy against ESBL-producing or non-producing E. coli, K. pneumoniae, and P. mirabilis, as well as its potency against MSSA, S. pyogenes, and S. pneumoniae, make it a valuable antibiotic in clinical settings (Yang et al., 2015).

Antibacterial Activity Against Resistant Staphylococcus Aureus

Flomoxef is active against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential therapeutic option for controlling the spread of MRSA. Its pharmacokinetics, including high plasma levels and good tissue transfer, contribute to its clinical efficacy against various infections (M.ItoPh. & IshigamiM., 2005).

Pharmacokinetic-Pharmacodynamic Target Attainment

The pharmacokinetic-pharmacodynamic target attainment analysis of flomoxef in serum and liver tissue of patients undergoing hepatic resection emphasizes its clinical relevance in surgical settings. Understanding these pharmacokinetics assists in optimizing dosing regimens for effective therapeutic outcomes (Komatsu et al., 2022).

Safety And Hazards

When handling Flomoxef, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBTBZOWWGKMK-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048845
Record name Flomoxef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flomoxef

CAS RN

99665-00-6
Record name Flomoxef
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99665-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flomoxef [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flomoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flomoxef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOMOXEF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flomoxef
Reactant of Route 2
Flomoxef
Reactant of Route 3
Reactant of Route 3
Flomoxef
Reactant of Route 4
Flomoxef
Reactant of Route 5
Reactant of Route 5
Flomoxef
Reactant of Route 6
Flomoxef

Citations

For This Compound
4,940
Citations
M Kuriyama, Y Takahashi, N KATO, Y BAN… - …, 1987 - fa.chemotherapy.or.jp
6315-S (flomoxef), a newly synthesized oxacephem, was evaluated in the urological field. The MICs of 6315-S against 18 reference strains and 188 clinical isolates from the urinary tract …
Number of citations: 3 fa.chemotherapy.or.jp
CH Lee, LH Su, YF Tang, JW Liu - Journal of Antimicrobial …, 2006 - academic.oup.com
… Methods: Retrospective analyses to identify risk factors for mortality in patients with flomoxef-… of flomoxef and carbapenem. In vitro activities of flomoxef and carbapenem against flomoxef-…
Number of citations: 125 academic.oup.com
H Yamashiro, Y Kasamatsu, N Anan… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… This study compared the efficacy of flomoxef with other β-… –2 µg/mL) of flomoxef, cefmetazole, and meropenem against … /cephamycin antibiotics (flomoxef, cefmetazole, cefoxitin) and two …
Number of citations: 5 journals.asm.org
S Tashiro, M Hayashi, W Takemura, Y Igarashi… - Pharmaceutical …, 2021 - Springer
Purpose Although flomoxef (FMOX) has attracted substantial attention as an antibiotic against extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-producing E. coli), …
Number of citations: 11 link.springer.com
CH Lee, C Chu, JW Liu, YS Chen… - Journal of …, 2007 - academic.oup.com
… from the previously flomoxef-susceptible isolates, Lkp11–13. After flomoxef exposure, the in vivo acquisition of the plasmid-mediated bla DHA-1 gene has led to flomoxef resistance in …
Number of citations: 99 academic.oup.com
Y Matsumura, M Yamamoto, M Nagao… - Antimicrobial agents …, 2015 - Am Soc Microbiol
… In each hospital, isolates were reported as susceptible to flomoxef at a MIC of ≤8 μg/ml in reference to the CLSI breakpoint for moxalactam (≤8 μg/ml). The same criterion for flomoxef …
Number of citations: 98 journals.asm.org
K Sakaeda, T Sadahira, Y Maruyama, T Iwata… - Antibiotics, 2023 - mdpi.com
We carried out a molecular biological analysis of extended-spectrum β-lactamase (ESBL)-producing E. coli strains and their sensitivity to flomoxef (FMOX). Sequence type (ST) analysis …
Number of citations: 11 www.mdpi.com
CA Darlow, N Farrington, A Johnson… - Journal of …, 2022 - academic.oup.com
… We assessed the utility of flomoxef and fosfomycin as a … These data suggest that flomoxef/fosfomycin could be an efficacious … Our HFIM results warrant further assessment of the …
Number of citations: 6 academic.oup.com
CH Lee, JW Liu, CC Li, CC Chien… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… of flomoxef resistance in ESBL-KP represents a clinical disturbance that requires further attention. Previously, we have found that patients with bacteremia caused by flomoxef… of flomoxef …
Number of citations: 49 journals.asm.org
CH Lee, LH Su, FJ Chen, YF Tang, CC Li… - International journal of …, 2015 - Elsevier
… revealed that flomoxef therapy for isolates with a MIC flomoxef of 2–8 mg… Definitive flomoxef therapy appears to be inferior to … flomoxef MICs on the outcome of patients receiving flomoxef …
Number of citations: 32 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.